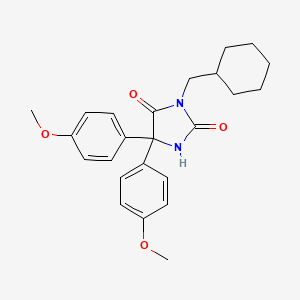
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione, also known as CBX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CBX belongs to the group of imidazolidine-2,4-dione derivatives and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mécanisme D'action
The exact mechanism of action of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer progression, inflammation, and oxidative stress. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been found to inhibit the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and proliferation. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been found to scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione can induce apoptosis and inhibit cell proliferation in cancer cell lines, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been found to reduce tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in in vivo experiments. Additionally, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has not been extensively studied in clinical trials, which limits its potential for clinical application.
Orientations Futures
There are several future directions for research on 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione in animal models and clinical trials. Another potential direction is to investigate the mechanism of action of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione in more detail, which could lead to the development of more potent and selective derivatives. Additionally, studies are needed to investigate the potential side effects of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione and its interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione involves the reaction between 4-methoxybenzylamine and cyclohexanone to form 4-methoxyphenylcyclohexyl ketone. This intermediate product is then reacted with urea to produce 3-(cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione. The purity of the compound can be increased by recrystallization from solvents such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. Studies have shown that 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione exhibits anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various cancer cell lines, including breast, prostate, and lung cancer. 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Additionally, 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
3-(cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-29-20-12-8-18(9-13-20)24(19-10-14-21(30-2)15-11-19)22(27)26(23(28)25-24)16-17-6-4-3-5-7-17/h8-15,17H,3-7,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSUPAZFVCWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

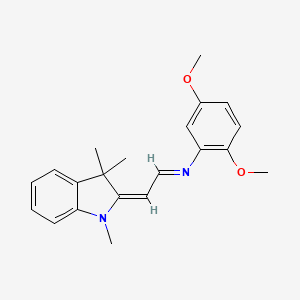
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
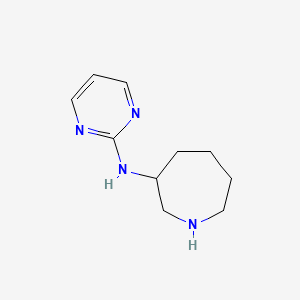

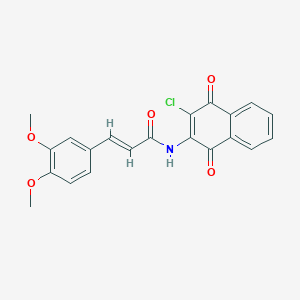

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
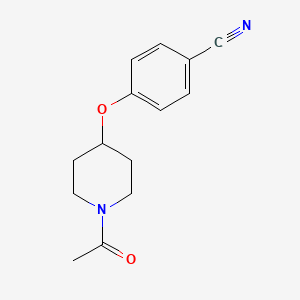
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
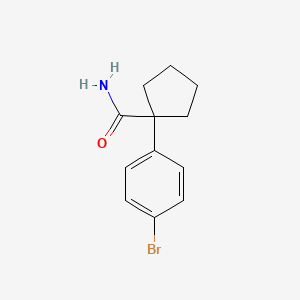
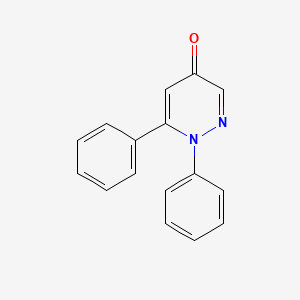
![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)